An In-depth Technical Guide to 3,4-Dimethylbenzoyl Chloride (CAS No. 21900-23-2)
An In-depth Technical Guide to 3,4-Dimethylbenzoyl Chloride (CAS No. 21900-23-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethylbenzoyl chloride, identified by CAS number 21900-23-2, is a significant aromatic acyl chloride.[1] It is characterized by a benzene ring substituted with two methyl groups at the 3 and 4 positions and a highly reactive carbonyl chloride functional group.[1] This reactivity makes it a crucial intermediate and building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its molecular structure allows for the introduction of the 3,4-dimethylbenzoyl moiety into larger, more complex molecules, a common strategy in medicinal chemistry to modulate factors like lipophilicity and binding interactions. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and handling for professionals in the field.
Physicochemical and Spectroscopic Profile
Accurate characterization is the foundation of reproducible research. The properties of 3,4-Dimethylbenzoyl chloride are summarized below.
Chemical and Physical Properties
The fundamental properties of 3,4-Dimethylbenzoyl chloride are detailed in Table 1. It typically presents as a colorless to pale yellow liquid with a strong, pungent odor.[1] It is soluble in common organic solvents like dichloromethane and ether but reacts with water.[1]
| Property | Value | Source |
| CAS Number | 21900-23-2 | [3] |
| Molecular Formula | C₉H₉ClO | [3] |
| Molecular Weight | 168.62 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| IUPAC Name | 3,4-dimethylbenzoyl chloride | [3] |
| Synonyms | Benzoyl chloride, 3,4-dimethyl- | [1] |
| Density | ~1.18 g/cm³ | [4] |
| Boiling Point | 215–220 °C | [4] |
| Solubility | Soluble in organic solvents; reacts with water | [1] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is essential for confirming the identity and purity of 3,4-Dimethylbenzoyl chloride. The expected data from key analytical techniques are provided below.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: In a ¹H NMR spectrum (typically in CDCl₃), one would expect to see signals corresponding to the aromatic protons and the two methyl groups. The aromatic protons would appear as multiplets in the range of δ 7.5 - 8.2 ppm. The two methyl groups would likely appear as distinct singlets around δ 2.3 ppm, reflecting their slightly different chemical environments.
-
¹³C NMR: The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon of the acyl chloride around 168-170 ppm. Additional signals would be present for the aromatic carbons and the two methyl group carbons.
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum is dominated by a very strong absorption band characteristic of the C=O (carbonyl) stretch of the acyl chloride functional group, typically appearing near 1770 cm⁻¹.[4] Additional bands would be present corresponding to C-H stretches of the aromatic ring and methyl groups, as well as C=C stretches within the aromatic ring.
1.2.3. Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its monoisotopic mass (168.03).[3] Due to the isotopic abundance of chlorine, a characteristic [M+2]⁺ peak at approximately one-third the intensity of the molecular ion peak is expected.
Synthesis and Reaction Mechanism
The most common and direct method for synthesizing 3,4-Dimethylbenzoyl chloride is through the chlorination of its corresponding carboxylic acid, 3,4-dimethylbenzoic acid. This is a foundational reaction in organic synthesis, providing a more reactive intermediate for subsequent transformations.[2]
Laboratory-Scale Synthesis Protocol
This protocol describes a standard laboratory procedure for the preparation of 3,4-Dimethylbenzoyl chloride. The causality behind this choice of reagent is its effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture.
Reagents and Equipment:
-
3,4-Dimethylbenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)[4]
-
A catalytic amount of N,N-Dimethylformamide (DMF)
-
Anhydrous reaction solvent (e.g., Dichloromethane or Toluene)
-
Round-bottom flask, reflux condenser with a gas outlet/scrubber, heating mantle, and magnetic stirrer.
Step-by-Step Procedure:
-
Setup: Assemble the reaction apparatus in a chemical fume hood. Ensure all glassware is dry to prevent hydrolysis of the acyl chloride. The gas outlet should be connected to a scrubber (e.g., a trap containing NaOH solution) to neutralize the acidic HCl and SO₂ gases produced.
-
Charging the Flask: To the round-bottom flask, add 3,4-dimethylbenzoic acid and the anhydrous solvent.
-
Catalyst Addition: Add a catalytic amount (a few drops) of DMF. DMF acts as a catalyst by forming a Vilsmeier intermediate, which is more susceptible to nucleophilic attack by the chloride ion.
-
Reagent Addition: Slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride to the stirred suspension at room temperature. The addition is often done via an addition funnel.
-
Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution. The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude 3,4-Dimethylbenzoyl chloride is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation.
Reaction Mechanism Workflow
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The diagram below illustrates the key steps.
Caption: Mechanism of acyl chloride formation using thionyl chloride.
Reactivity and Applications in Drug Development
The utility of 3,4-Dimethylbenzoyl chloride stems from the high reactivity of the acyl chloride functional group, which is an excellent electrophile. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.
Key Synthetic Transformations
In drug development, two of the most important reactions of acyl chlorides are the formation of amides and esters. These functional groups are ubiquitous in bioactive molecules.
-
Amide Formation: Reaction with primary or secondary amines yields N-substituted amides. This is a cornerstone of peptide synthesis and the construction of many pharmaceutical agents.
-
Ester Formation: Reaction with alcohols or phenols produces esters. This transformation is used to create prodrugs, modify solubility, or synthesize active ester intermediates.
The diagram below outlines these fundamental reactions, which are critical for generating libraries of compounds for high-throughput screening.[2]
Caption: Key reactions of 3,4-Dimethylbenzoyl chloride in synthesis.
Role in Medicinal Chemistry
While specific blockbuster drugs containing the 3,4-dimethylbenzoyl moiety are not widely publicized, its structural analogues are prevalent in medicinal chemistry. For instance, compounds like 3,4-dimethoxybenzoyl chloride are used as intermediates in synthesizing a variety of bioactive molecules.[5] The 3,4-dimethyl substitution pattern serves to increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes and improving its pharmacokinetic profile. It also provides steric bulk that can influence how a drug candidate fits into the binding pocket of a target protein.
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. 3,4-Dimethylbenzoyl chloride is a corrosive and hazardous chemical that requires strict handling protocols.
Hazard Identification
According to the Globally Harmonized System (GHS), 3,4-Dimethylbenzoyl chloride is classified as a substance that causes severe skin burns and eye damage.[3] It is harmful if swallowed, inhaled, or comes into contact with skin.[6]
Safe Handling and Personal Protective Equipment (PPE)
All handling of this substance must occur within a certified chemical fume hood to avoid inhalation of its corrosive vapors.[7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[8][9]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) that are inspected before use.[8]
-
Skin and Body Protection: Wear a lab coat, and for larger quantities, consider a chemical-resistant apron or suit.[8]
-
Respiratory Protection: If there is a risk of exposure outside a fume hood, a self-contained breathing apparatus (SCBA) is required.[7]
-
-
Handling Precautions: Avoid all direct physical contact.[7][10] Do not breathe vapors.[9] Wash hands thoroughly after handling.[10]
Storage and Disposal
Proper storage is critical to maintain the chemical's integrity and prevent hazardous situations.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][9][10] The compound is moisture-sensitive; therefore, it should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[6][9]
-
Incompatible Materials: Keep away from water, strong oxidizing agents, bases, and alcohols.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[8]
References
- Vulcanchem. (n.d.). 3,4-Diethylbenzoyl chloride.
- ChemicalBook. (n.d.). 3,4-Dimethylbenzyl chloride(102-46-5).
- Google Patents. (2018). CN108794328A - The preparation method of 3,4- dimethoxy-benzoyl chlorides.
- TCI Chemicals. (2025). SAFETY DATA SHEET - 3,5-Dimethylbenzoyl Chloride.
- Sigma-Aldrich. (n.d.). 3,4-Dimethoxybenzoyl chloride 98%.
- PubChem - National Institutes of Health. (n.d.). 3,4-Dimethylbenzoyl chloride.
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 3,4-DICHLOROBENZOYL CHLORIDE.
- CymitQuimica. (n.d.). CAS 21900-23-2: 3,4-Dimethylbenzoyl chloride.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-Benzyloxy-3,5-dimethylbenzoyl Chloride.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 3,4-Dimethoxybenzoyl chloride.
- SynQuest Laboratories, Inc. (n.d.). 3,5-Dimethylbenzoyl chloride Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 3,4-dimethylbenzoyl chloride.
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